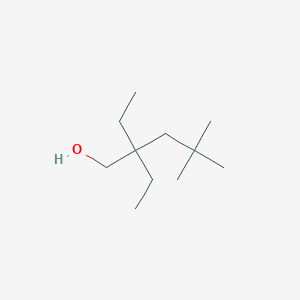

2,2-Diethyl-4,4-dimethylpentan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114644-10-9 |

|---|---|

Molecular Formula |

C11H24O |

Molecular Weight |

172.31 g/mol |

IUPAC Name |

2,2-diethyl-4,4-dimethylpentan-1-ol |

InChI |

InChI=1S/C11H24O/c1-6-11(7-2,9-12)8-10(3,4)5/h12H,6-9H2,1-5H3 |

InChI Key |

GHPGHLUNHYAOOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(CC(C)(C)C)CO |

Origin of Product |

United States |

Significance of Highly Sterically Hindered Primary Alcohols in Organic Chemistry and Materials Science

Highly sterically hindered primary alcohols are more than mere chemical curiosities; they are valuable tools in synthesis and serve as precursors to advanced materials. Their congested structure, which can impede or slow down typical alcohol reactions, provides unique advantages.

In organic chemistry , this steric bulk is leveraged to achieve high selectivity in chemical reactions. The hindered environment around the hydroxyl group can prevent unwanted side reactions, guiding transformations to a specific desired outcome. For example, the synthesis of specific chiral compounds and complex natural products can benefit from the use of bulky alcohol precursors. Furthermore, reactions involving sterically crowded alcohols are critical for probing the limits of chemical transformations and for developing novel synthetic methodologies capable of overcoming significant steric challenges.

In materials science , the bulky alkyl groups of these alcohols are used to design polymers and other materials with tailored properties. Incorporating these large, three-dimensional structures into a polymer backbone can disrupt chain packing, leading to materials with lower crystallinity, enhanced solubility in organic solvents, and potentially greater thermal stability. They can also be used as precursors for specialty lubricants and surfactants where the branched structure can influence viscosity and interfacial properties.

Rationale for the Comprehensive Study of 2,2 Diethyl 4,4 Dimethylpentan 1 Ol

While extensive research on 2,2-Diethyl-4,4-dimethylpentan-1-ol is not widely published, its unique molecular architecture provides a strong rationale for its investigation as a model compound for extreme steric hindrance.

The molecule possesses a pentane (B18724) backbone with two methyl groups on the fourth carbon (a tert-butyl group) and, remarkably, two ethyl groups on the second carbon. This places a quaternary center alpha to the carbon bearing the primary hydroxyl group. This dense arrangement of alkyl groups creates a highly congested environment around the reactive –OH group, making it an exceptional candidate for several areas of study:

Reaction Kinetics and Mechanisms: Studying the rates of fundamental reactions like esterification or oxidation would provide valuable data on how extreme steric hindrance affects reaction pathways and transition states.

Physical Property Analysis: The high degree of branching is expected to significantly influence its physical properties, such as boiling point, melting point, viscosity, and solubility, when compared to less branched isomers.

Novel Material Precursor: Its structure makes it a potential building block for unique polymers, esters, or ethers with potentially high thermal stability and specific solubility characteristics.

Below are the computed physicochemical properties for this compound and a structurally related, less-branched alcohol for comparison.

Table 1: Physicochemical Properties

| Property | This compound | 2-Ethyl-4,4-dimethylpentan-1-ol nih.gov |

|---|---|---|

| CAS Number | 114644-10-9 evitachem.com | 57324921 |

| Molecular Formula | C₁₁H₂₄O | C₉H₂₀O nih.gov |

| Molecular Weight | 172.31 g/mol | 144.25 g/mol nih.gov |

| IUPAC Name | This compound | 2-Ethyl-4,4-dimethylpentan-1-ol nih.gov |

| Computed XLogP3 | 3.5 | 2.8 nih.gov |

| Hydrogen Bond Donor Count | 1 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 1 | 1 nih.gov |

| Rotatable Bond Count | 4 | 4 nih.gov |

| Topological Polar Surface Area | 20.2 Ų | 20.2 Ų nih.gov |

Overview of Current Research Trends in Branched Alkanols

Retrosynthetic Analysis of 2,2-Diethyl-4,4-dimethylpentan-1-ol

A retrosynthetic analysis of the target molecule, this compound, suggests several potential synthetic routes. The primary alcohol functionality can be installed via the reduction of a corresponding aldehyde or carboxylic acid derivative. This leads to the key intermediate, 2,2-diethyl-4,4-dimethylpentanal.

Further disconnection of the aldehyde reveals potential precursor fragments. A Grignard-based approach could involve the reaction of a sterically hindered Grignard reagent with a suitable one-carbon electrophile like formaldehyde. Alternatively, hydroformylation of a highly substituted olefin, such as 2,2-diethyl-4-methyl-1-pentene, could directly yield the desired aldehyde. The carbon skeleton itself can be constructed through dimerization or oligomerization of smaller olefin units, followed by functional group interconversions.

Conventional Approaches to Branched Primary Alcohol Synthesis

Several established methods in organic synthesis can be adapted for the preparation of branched primary alcohols. These approaches often involve the formation of a complex carbon skeleton followed by the introduction or modification of the alcohol functionality.

Hydroformylation of Olefins in the Generation of Branched Alcohols

Hydroformylation, or oxo-synthesis, is a powerful industrial process for converting alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). google.comnih.gov Subsequent reduction of the resulting aldehyde yields the corresponding alcohol. This method is particularly valuable for the production of both linear and branched alcohols. google.comacs.org

The regioselectivity of hydroformylation, which determines the ratio of linear to branched products, is a critical aspect and can be controlled by the choice of catalyst and reaction conditions. rsc.orgrsc.org For the synthesis of highly branched alcohols like this compound, the hydroformylation of a correspondingly branched olefin is required. While cobalt and rhodium-based catalysts are commonly used, the hydroformylation of sterically hindered, tetrasubstituted olefins presents a significant challenge. nih.govrsc.org High pressures and temperatures are often necessary to achieve reasonable conversion rates. google.com

| Catalyst Type | Typical Conditions | Selectivity |

| Cobalt-based | 125°-175°C, 150-300 atm | Moderate to good for branched products |

| Rhodium-based | Milder conditions, higher regioselectivity for linear products with specific ligands | Can be tuned for branched products |

Catalytic Dimerization of Olefins followed by Alcohol Conversion

The catalytic dimerization and oligomerization of alkenes provide an effective route to construct the carbon backbone of larger molecules. mdpi.comgoogle.com Transition metal complexes, particularly those based on nickel, zirconium, and chromium, are effective catalysts for these transformations. mdpi.comgoogle.comacs.org For instance, the dimerization of propylene (B89431) or butene isomers can lead to C6 or C8 olefins, which can then be further functionalized. google.com

The process typically involves the formation of a metal-hydride species that inserts an olefin, followed by a second insertion and subsequent β-hydride elimination to release the dimeric olefin and regenerate the catalyst. mdpi.com The selectivity of the dimerization can be influenced by the catalyst system, including the metal, ligands, and any co-catalysts. mdpi.comgoogle.com Once the desired branched olefin is synthesized, it can be converted to the corresponding alcohol through hydroformylation and reduction, or other functionalization methods.

Skeletal Isomerization Strategies for Alkene Precursors

Skeletal isomerization of linear or less-branched alkenes into more highly branched structures is another key strategy. researchgate.net This process is often catalyzed by solid acid catalysts, such as zeolites like ferrierite (HFER). researchgate.netresearchgate.net The mechanism can proceed through either carbenium ion or alkoxide-based pathways, with the specific pathway influencing the product distribution. researchgate.net

This methodology allows for the conversion of readily available feedstocks into more valuable, branched isomers. For example, n-butenes can be isomerized to isobutene, a key precursor for various chemicals. researchgate.net The reaction conditions, including temperature and the nature of the catalyst, are crucial for controlling the extent of isomerization and minimizing side reactions. researchgate.net The resulting branched alkene can then serve as a precursor for the synthesis of the target alcohol.

Grignard Reagent Applications in Carbon Chain Extension and Alcohol Formation

Grignard reagents are highly versatile organometallic compounds used extensively in organic synthesis for forming carbon-carbon bonds. adichemistry.com The reaction of a Grignard reagent with an aldehyde or ketone is a classic method for preparing secondary and tertiary alcohols, respectively. ncert.nic.in To synthesize a primary alcohol such as this compound, a Grignard reagent can be reacted with formaldehyde. youtube.com

The synthesis would involve the preparation of a sterically hindered Grignard reagent, for example, from 1-bromo-2,2-diethyl-4,4-dimethylpentane. The successful formation and reaction of such a bulky Grignard reagent can be challenging. An alternative approach involves the reaction of a Grignard reagent with an epoxide, such as ethylene (B1197577) oxide, which also yields a primary alcohol after an acidic workup. youtube.com

| Electrophile | Product Alcohol Type |

| Formaldehyde | Primary Alcohol |

| Other Aldehydes | Secondary Alcohol |

| Ketones | Tertiary Alcohol |

| Ethylene Oxide | Primary Alcohol (chain extended by two carbons) |

Reduction of Highly Branched Carbonyl Compounds to Primary Alcohols

The reduction of carbonyl compounds is a fundamental transformation for the synthesis of alcohols. libretexts.org Aldehydes are readily reduced to primary alcohols, while ketones yield secondary alcohols. libretexts.orgchemguide.co.uk For the synthesis of this compound, the corresponding aldehyde, 2,2-diethyl-4,4-dimethylpentanal, would be the immediate precursor.

Several reducing agents are available for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent, often used for the reduction of aldehydes and ketones. libretexts.orglibretexts.org For more sterically hindered or less reactive carbonyls, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), is often employed. libretexts.orgchemguide.co.ukkhanacademy.org Catalytic hydrogenation over metal catalysts such as nickel (e.g., Raney Nickel), palladium, or platinum is another effective method for reducing aldehydes to primary alcohols. libretexts.orgrsc.orglibretexts.org The choice of reducing agent and reaction conditions depends on the specific substrate and the presence of other functional groups. acs.orgacs.org

Advanced and Novel Synthetic Routes

The construction of highly substituted carbon frameworks, such as that found in this compound, presents significant synthetic challenges. The presence of a quaternary carbon atom adjacent to the alcohol-bearing carbon (a neopentyl-like structure) necessitates advanced and innovative strategies to overcome steric hindrance and achieve high yields and selectivity.

Stereoselective and Regioselective Considerations in Branched Alcohol Synthesis

The synthesis of complex, sterically hindered alcohols is a testament to the advancements in modern organic chemistry, where control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is paramount.

Regioselectivity: Achieving the desired regiochemistry in the synthesis of molecules like this compound is challenging. For instance, in reactions involving the formation of carbon-carbon bonds, such as Grignard or aldol (B89426) reactions, the severe steric congestion around the electrophilic and nucleophilic centers can hinder the desired transformation or lead to undesired side reactions. byjus.comncert.nic.in For example, the synthesis of a precursor ketone for subsequent reduction to the target alcohol requires the precise coupling of sterically demanding fragments. Ruthenium-catalyzed C-C coupling reactions have shown high regioselectivity in the synthesis of other complex molecules, suggesting a potential avenue for constructing the specific carbon skeleton required. nih.gov Similarly, base-promoted cyclization reactions have been employed to achieve high regioselectivity in the synthesis of substituted heterocycles, a strategy that could be adapted for carbocyclic systems. rsc.org The key challenge is to direct bond formation to the correct carbon atom when multiple reactive sites are present, often requiring carefully chosen catalysts and reaction conditions to overcome the inherent steric barriers.

Stereoselectivity: While this compound itself is achiral, the synthesis of structurally related chiral branched alcohols relies heavily on stereoselective methods. Asymmetric reduction of a prochiral ketone precursor is a common strategy. Furthermore, organoselenium-catalyzed amination of terminal alkenes has demonstrated excellent control of both regio- and stereoselectivity, highlighting how specific catalysts can direct the outcome of a reaction. nih.gov In the context of building complex acyclic structures, controlling the relative stereochemistry of newly formed chiral centers is crucial and often relies on substrate control or the use of chiral auxiliaries or catalysts. wikipedia.org

Utilization of Organocatalysis in the Construction of Hindered Alcohol Scaffolds

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including sterically hindered alcohols. youtube.com These catalysts offer mild reaction conditions and can provide high levels of enantioselectivity and diastereoselectivity.

For the construction of scaffolds analogous to this compound, organocatalysts could be employed in key bond-forming steps. For example, proline-catalyzed aldol reactions can create chiral β-hydroxy ketones, which are precursors to chiral 1,3-diols. youtube.com The steric environment of the catalyst's active site can influence the facial selectivity of the reaction, leading to the preferential formation of one enantiomer. Bifunctional catalysts, such as urea-based cinchona alkaloid derivatives, have proven effective in dynamic kinetic resolutions (DKR) of azalactones using alcohol nucleophiles, demonstrating high efficiency even with sterically bulky substrates. nih.gov This approach could be adapted to resolve racemic intermediates in the synthesis of hindered alcohols. The development of binary organocatalytic systems, for instance using a non-nucleophilic strong base with a hydrogen bond donor, shows potential for controlling chain initiation and polymerization, a concept that could be applied to the controlled addition of building blocks in the synthesis of complex alcohols. acs.org

| Catalytic Approach | Reaction Type | Relevance to Hindered Alcohol Synthesis | Key Advantages |

| Proline Catalysis | Aldol Reaction | Formation of chiral β-hydroxy carbonyl precursors. youtube.com | Metal-free, readily available catalyst, high enantioselectivity. |

| Cinchona Alkaloid Catalysis | Dynamic Kinetic Resolution | Asymmetric addition of alcohols to create chiral centers. nih.gov | High enantioselectivity for sterically demanding substrates. |

| Photoredox Catalysis | Radical Coupling | Formation of C-C bonds under mild conditions to build the carbon skeleton. acs.org | Access to reactive intermediates from readily available precursors. |

Enzymatic and Biocatalytic Pathways for Branched Alcohol Formation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing branched and sterically hindered alcohols. windows.net Enzymes operate under mild conditions (ambient temperature and pressure in aqueous media) and can exhibit exquisite chemo-, regio-, and stereoselectivity. researchgate.net

Engineered Metabolic Pathways: One promising approach involves engineering the metabolism of microorganisms. For instance, E. coli has been genetically modified to produce branched-chain fatty alcohols by expressing genes from other organisms, such as B. subtilis. nih.gov These genes provide the necessary enzymes to create branched-chain α-keto acyl-CoA, which then serve as primers for fatty acid biosynthesis, ultimately leading to branched-chain alcohols. nih.gov This strategy opens the door for the tailored production of diverse alcohol structures from simple carbon sources like glycerol.

Enzymatic Reductions and Resolutions: Alcohol dehydrogenases (ADHs) are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols, often with very high enantiomeric excess. mdpi.comnih.govmdpi.com By selecting the appropriate ADH, either the (R) or (S) enantiomer of an alcohol can be produced. For the synthesis of a primary alcohol like this compound, a biocatalytic reduction of the corresponding aldehyde could be envisioned. Furthermore, lipases are frequently used for the kinetic resolution of racemic alcohols or their esters. nih.gov In a resolution process, the enzyme selectively acylates or deacylates one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. For example, porcine pancreatic lipase (B570770) has been used to resolve sterically hindered secondary alcohols. nih.gov

Advantages of Biocatalytic Routes

High Selectivity: Enzymes can distinguish between enantiomers and different positions on a molecule. researchgate.net

Mild Conditions: Reactions are typically run in water at or near room temperature, reducing energy consumption and decomposition of sensitive molecules. mdpi.com

Sustainability: Biocatalysis avoids the use of heavy metals and harsh reagents often employed in traditional synthesis. researchgate.net

Purity Assessment and Isolation Techniques for Sterically Hindered Alcohols

The isolation and purification of sterically hindered alcohols like this compound from a reaction mixture require techniques that can effectively separate the target compound from unreacted starting materials, byproducts, and isomeric impurities. The significant steric bulk and specific physicochemical properties of such alcohols influence the choice of methods.

Isolation and Purification Methods:

Distillation: Due to an anticipated high boiling point, simple distillation may not be suitable. Vacuum distillation is the preferred method, as it lowers the boiling point, preventing potential thermal decomposition of the alcohol. simsonpharma.com For separating isomers with close boiling points, fractional distillation under vacuum would be necessary, although its effectiveness may be limited by the small differences in volatility between structurally similar hindered alcohols. core.ac.uk

Chromatography: Column chromatography is a highly effective technique for purifying sterically hindered alcohols. simsonpharma.com Given the likely non-polar nature of this compound, normal-phase chromatography using silica (B1680970) gel or alumina (B75360) with a non-polar eluent system (e.g., hexane/ethyl acetate) would be appropriate. For analytical purity assessment and preparative separation of small quantities, High-Performance Liquid Chromatography (HPLC) can be employed. Gas Chromatography (GC) is primarily used for assessing the purity and volatility of the compound. simsonpharma.com

Extraction: Liquid-liquid extraction is a fundamental step in the work-up procedure to separate the alcohol from aqueous solutions and water-soluble impurities. google.com The choice of an organic solvent in which the alcohol is highly soluble but which is immiscible with water is critical.

Selective Derivatization: A powerful strategy for separating a target primary alcohol from isomeric secondary or tertiary alcohols involves selective chemical reaction. For instance, a mixture of alcohols can be reacted with an acylating agent that, due to steric hindrance, reacts preferentially with the primary alcohol. google.com The resulting ester, having significantly different physical properties (e.g., boiling point, polarity), can be easily separated from the unreacted hindered secondary/tertiary alcohols by distillation or chromatography. The ester can then be hydrolyzed back to the pure primary alcohol. google.com

Purity Assessment:

The purity of the isolated this compound is typically confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Purpose | Information Obtained |

| Gas Chromatography (GC) | Purity Analysis | Determines the percentage of the main component and detects volatile impurities. Retention time helps in identification. simsonpharma.com |

| Nuclear Magnetic Resonance (NMR) | Structural Elucidation & Purity | 1H and 13C NMR confirm the carbon-hydrogen framework and functional groups. Integration of signals can indicate purity relative to a known standard. |

| Mass Spectrometry (MS) | Molecular Weight & Fragmentation | Determines the molecular weight of the compound and provides structural information based on its fragmentation pattern. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, notably the broad O-H stretch characteristic of an alcohol. |

Reactions Involving the Primary Hydroxyl Group

The reactivity of the primary hydroxyl group in this compound is significantly influenced by the bulky alkyl groups in its vicinity. This steric hindrance dictates the feasibility and outcome of many standard alcohol transformations.

Oxidation Pathways and Selectivity Challenges with Steric Hindrance

The oxidation of primary alcohols is a fundamental transformation in organic synthesis, typically yielding aldehydes or carboxylic acids. However, the steric congestion around the primary alcohol in this compound presents considerable challenges to this process. The bulky nature of the molecule can impede the approach of oxidizing agents, affecting reaction rates and selectivity. numberanalytics.com

Achieving selective oxidation to the corresponding aldehyde, 2,2-Diethyl-4,4-dimethylpentanal, requires mild and sterically unencumbered reagents. Traditional strong oxidizing agents often lead to overoxidation or fail to react due to steric hindrance. Modern catalytic systems have shown greater efficacy in these challenging cases.

Nitroxyl (B88944) radical-based systems are particularly effective for the selective oxidation of sterically hindered primary alcohols. Reagents such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), AZADO (2-azaadamantane N-oxyl), and ABNO (9-azabicyclo[3.3.1]nonane-N-oxyl) are known to catalyze the oxidation of primary alcohols to aldehydes with high selectivity. organic-chemistry.orggoogle.com These catalysts, often used in conjunction with a stoichiometric oxidant like sodium hypochlorite (B82951) or bis(acetoxy)iodobenzene, can overcome the steric barriers presented by substrates like this compound. The catalytic nature of these systems means that only a small amount of the bulky nitroxyl radical is needed, which can effectively interact with the hindered alcohol.

TEMPO-based systems: While TEMPO is a widely used catalyst, its four methyl groups adjacent to the nitroxyl radical can sometimes limit its efficiency with highly hindered alcohols. researchgate.net

AZADO and ABNO systems: These less sterically hindered nitroxyl radicals often exhibit superior catalytic activity for the oxidation of sterically demanding alcohols compared to TEMPO.

The further oxidation of the intermediate aldehyde to a carboxylic acid, 2,2-Diethyl-4,4-dimethylpentanoic acid, is a common follow-up reaction. "Strong" oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid are typically employed for this transformation. masterorganicchemistry.com However, the steric hindrance in the branched structure of this compound can make this overoxidation process sluggish or require harsh reaction conditions. The initial oxidation to the aldehyde is often the rate-limiting step due to the steric crowding. numberanalytics.com Once the aldehyde is formed, its subsequent oxidation to the carboxylic acid can also be hindered, though generally to a lesser extent.

Esterification and Etherification Reactions

The formation of esters and ethers from this compound also faces significant hurdles due to the steric hindrance around the hydroxyl group.

Esterification of sterically hindered alcohols like this compound with carboxylic acids or their derivatives is often challenging. acs.orgresearchgate.net Standard Fischer esterification conditions, which involve heating the alcohol with a carboxylic acid in the presence of an acid catalyst, can be slow and inefficient for such substrates. chemguide.co.uk

To overcome this, more reactive acylating agents are often employed. The use of acyl chlorides or acid anhydrides in the presence of a base can facilitate the reaction. Tosylation, the conversion of the alcohol to a tosylate ester using tosyl chloride, is another important transformation. This reaction is also subject to steric effects, and for highly hindered alcohols, forcing conditions or specialized catalysts may be necessary.

| Reaction Type | Reagent | Product | Challenges |

| Acylation | Carboxylic Acid (e.g., Acetic Acid) | 2,2-Diethyl-4,4-dimethylpentyl acetate | Steric hindrance slows down the reaction, requiring harsh conditions or more reactive acylating agents. |

| Tosylation | Tosyl Chloride | 2,2-Diethyl-4,4-dimethylpentyl tosylate | The bulky nature of both the alcohol and the tosyl group can impede the reaction. |

The synthesis of ethers from sterically hindered alcohols is a well-known challenge in organic synthesis. nih.gov The Williamson ether synthesis, a common method involving the reaction of an alkoxide with an alkyl halide, is often inefficient for producing highly hindered ethers due to competing elimination reactions. byjus.com

Dehydration and Elimination Reactions

The elimination of water from an alcohol, known as dehydration, is a fundamental reaction that typically yields an alkene. For a sterically hindered primary alcohol like this compound, the mechanism and product distribution are heavily influenced by its structure.

Regioselectivity and Mechanistic Considerations in Alkene Formation

The dehydration of alcohols can proceed through either an E1 (elimination, unimolecular) or E2 (elimination, bimolecular) mechanism. byjus.comyoutube.com Secondary and tertiary alcohols generally follow the E1 pathway, which involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water. libretexts.orglibretexts.org Primary alcohols, however, typically undergo dehydration via an E2 mechanism because the formation of a highly unstable primary carbocation is energetically unfavorable. chemistrysteps.comucalgary.ca In an E2 reaction, a base removes a proton from a beta-carbon (a carbon adjacent to the one bearing the hydroxyl group) in a concerted step with the departure of the leaving group. masterorganicchemistry.com

For this compound, an E2 mechanism would require a strong acid catalyst and high temperatures. libretexts.org The beta-hydrogens available for abstraction are on the C3 carbon. Abstraction of one of these protons would lead to the formation of a single alkene product: 2,2-diethyl-4,4-dimethylpent-1-ene.

However, due to the extreme steric hindrance around the reaction center, an E1 mechanism, despite involving a primary carbocation, can become competitive, especially under conditions that favor carbocation formation. If a primary carbocation were to form, it would be highly prone to rearrangement, as discussed in the following section. The regioselectivity of elimination, which determines which constitutional isomer of an alkene is formed, is governed by Zaitsev's rule and Hofmann's rule. Zaitsev's rule predicts the formation of the more substituted (and thus more stable) alkene as the major product. chemistrysteps.comyoutube.com Conversely, the Hofmann rule applies when steric hindrance, either in the substrate or the attacking base, favors the formation of the less substituted, sterically more accessible alkene. rsc.org In the case of E1 reactions of this alcohol, rearrangement precedes elimination, and the subsequent deprotonation would likely follow Zaitsev's rule from the rearranged carbocation. ucalgary.cachemistrysteps.com

Competing Rearrangement Pathways during Dehydration

A defining characteristic of neopentyl-type alcohols is their propensity to undergo rearrangement during reactions involving carbocation intermediates. knowledgebin.orgchegg.comchegg.com If this compound undergoes dehydration via an E1-like mechanism, the initially formed, highly unstable primary carbocation will immediately rearrange to a more stable carbocation. stackexchange.com

This rearrangement occurs through a 1,2-alkyl shift. libretexts.orglumenlearning.com In this specific molecule, the carbon adjacent to the initial carbocation center (C2) has two ethyl groups and a CH2-C(CH3)3 group. A 1,2-shift of one of the ethyl groups would transform the primary carbocation into a more stable tertiary carbocation. This process, known as a Wagner-Meerwein rearrangement, is a powerful driving force for the reaction. knowledgebin.org

Once the stable tertiary carbocation is formed, elimination of a proton can occur from any adjacent carbon atom that bears a hydrogen. This can lead to a mixture of alkene products, with the major product being the most thermodynamically stable alkene, as predicted by Zaitsev's rule. ucalgary.ca The formation of rearranged alkenes is a hallmark of the dehydration of highly branched primary alcohols. knowledgebin.org

Reactions Involving the Branched Alkyl Chains

The extensive branching in this compound dictates its reactivity, particularly in reactions that generate carbocations or radicals.

Carbocation Rearrangements (e.g., Neopentyl-type rearrangements)

The neopentyl rearrangement is a classic example of a 1,2-alkyl shift driven by the formation of a more stable carbocation from a less stable one. msu.eduyoutube.com While typically discussed in the context of neopentyl halides, the same principle applies to neopentyl alcohol under acidic conditions that promote carbocation formation. knowledgebin.orgfiveable.me When the hydroxyl group of this compound is protonated and leaves as water, the resulting primary carbocation is vicinal to a quaternary carbon (C2). stackexchange.com

The migration of an alkyl group (in this case, an ethyl group) from the quaternary C2 to the primary C1 carbon results in the formation of a tertiary carbocation at C2. This process is extremely rapid and essentially unavoidable in any reaction proceeding through an E1 or SN1 pathway. msu.eduquora.com The transition state for this rearrangement may even involve the alkyl group migrating simultaneously as the leaving group departs, a phenomenon known as anchimeric assistance. quora.com The resulting tertiary carbocation is significantly more stable due to the electron-donating inductive effects and hyperconjugation from the surrounding alkyl groups. cutm.ac.in Subsequent reaction with a nucleophile or elimination of a proton will occur from this rearranged intermediate, leading to products with a different carbon skeleton than the starting alcohol. youtube.com

Radical Reactions and Their Selectivity in Highly Substituted Systems

Alkanes and the alkyl portions of alcohols can undergo free-radical halogenation, typically initiated by UV light. wikipedia.orgunacademy.com This reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom to form a carbon radical. vaia.com The selectivity of this reaction depends on the stability of the radical formed and the reactivity of the halogen radical. libretexts.org

The stability of alkyl radicals follows the order: tertiary > secondary > primary. This is because the alkyl groups stabilize the radical center through hyperconjugation. Consequently, C-H bonds that lead to more stable radicals upon cleavage have lower bond dissociation energies (BDEs). wikipedia.orglibretexts.org For highly branched alkanes, tertiary C-H bonds are significantly weaker than primary or secondary ones. acs.orgacs.org

The selectivity of halogenation is highly dependent on the halogen used. The chlorine radical is very reactive and less selective, meaning it will abstract primary, secondary, and tertiary hydrogens, often leading to a mixture of products. libretexts.orgbyjus.com The bromine radical, being less reactive and more stable, is much more selective. masterorganicchemistry.comucalgary.ca According to the Hammond postulate, the transition state for the endothermic hydrogen abstraction by bromine resembles the alkyl radical product, so the stability difference between the potential radicals is strongly reflected in the transition state energies, leading to high selectivity for the formation of the most stable radical. masterorganicchemistry.com Therefore, the bromination of this compound would be expected to occur with high selectivity at the sole tertiary C-H bond (if any were present) or the secondary C-H bonds over the numerous primary C-H bonds. In this specific molecule, there are secondary C-H bonds on the ethyl groups and the methylene (B1212753) bridge, and numerous primary C-H bonds. Bromination would preferentially occur at a secondary position. libretexts.orgyoutube.com

The following table shows typical C-H bond dissociation energies, illustrating the basis for this selectivity.

| Type of C-H Bond | Example | Bond Dissociation Energy (kcal/mol) |

|---|---|---|

| Primary (1°) | CH3CH2-H | ~101 |

| Secondary (2°) | (CH3)2CH-H | ~98.5 |

| Tertiary (3°) | (CH3)3C-H | ~96.5 |

Table 1: Approximate C-H Bond Dissociation Energies (BDEs) for different types of C-H bonds. wikipedia.orgacs.orgucalgary.ca The lower energy required to break tertiary and secondary bonds leads to preferential radical formation at these sites.

Surface-Mediated Reactivity and Decomposition Pathways for Branched Alcohols

The reactivity of alcohols can be significantly altered in the presence of solid catalysts, such as metal oxides. These catalysts can facilitate reactions like dehydration, dehydrogenation, and oxidation under conditions different from those in solution. nih.gov The interaction between the alcohol and the catalyst surface is key to determining the reaction pathway. lakeheadu.ca

On metal oxide surfaces (e.g., Al₂O₃, TiO₂, WO₃, MoO₃), alcohols can undergo dehydration to form alkenes, often at lower temperatures than required for acid-catalyzed reactions in the liquid phase. rsc.orglakeheadu.ca The selectivity can be influenced by the acidic or basic nature of the oxide surface. Acidic sites on the catalyst can protonate the hydroxyl group, facilitating its removal, while basic sites can assist in proton abstraction from the alkyl chain.

Alternatively, many metal and metal oxide catalysts (e.g., Cu, Ni, Pt, Pd) can promote the dehydrogenation of alcohols to form aldehydes or ketones. sahyadrihospital.comroyalsocietypublishing.org For a primary alcohol like this compound, dehydrogenation would yield the corresponding aldehyde, 2,2-diethyl-4,4-dimethylpentanal. This process involves the adsorption of the alcohol onto the catalyst surface, followed by the abstraction of the hydroxyl hydrogen and a hydrogen from the alpha-carbon. sahyadrihospital.comacs.org The competition between dehydration and dehydrogenation on a given catalyst surface is a critical aspect of selectivity. For instance, nickel oxide itself is active for dehydrogenation, but doping it with alumina can introduce dehydration activity. lakeheadu.ca

Role of Steric Effects on Reaction Kinetics and Thermodynamics

The reactivity of this compound is profoundly influenced by the substantial steric hindrance imposed by its unique molecular structure. The presence of two ethyl groups on the α-carbon (the carbon bearing the hydroxyl group) and a bulky tert-butyl group on the γ-carbon creates a sterically congested environment around the reactive center. This steric bulk has significant consequences for both the kinetics (reaction rates) and thermodynamics (equilibrium position) of its chemical transformations.

Kinetic Effects:

Steric hindrance primarily affects reaction kinetics by impeding the approach of reactants to the functional group. In the case of this compound, this steric congestion leads to a marked decrease in the rates of reactions that proceed through bimolecular mechanisms, such as the SN2 reaction. For an SN2 reaction to occur, a nucleophile must attack the carbon atom bonded to the leaving group from the backside. However, the bulky substituents on the α- and γ-carbons effectively shield this approach, making the transition state energetically unfavorable and the reaction exceedingly slow.

This phenomenon is well-documented for structurally similar compounds. For instance, neopentyl halides, which feature a tert-butyl group adjacent to the reacting carbon, are notoriously unreactive in SN2 reactions. The reaction rate for neopentyl bromide is approximately 100,000 times slower than that of a simple primary alkyl halide like propyl bromide. Given that this compound possesses even greater steric bulk at the α-carbon than a neopentyl group, its rate of SN2 substitution is expected to be negligible under normal conditions.

Thermodynamic Effects:

Steric effects also impact the thermodynamic stability of reactants and products, which in turn affects the equilibrium position of a reaction. In elimination reactions (dehydration) of alcohols, for instance, the formation of the most substituted (and typically more stable) alkene is favored according to Zaitsev's rule. However, in cases of significant steric hindrance, the formation of the less substituted alkene (Hofmann product) can become predominant. This is because the transition state leading to the Zaitsev product involves greater steric strain due to interactions between the bulky substituents. For this compound, dehydration would likely favor the formation of 2,2-diethyl-4,4-dimethylpent-1-ene to minimize steric interactions in the transition state.

The following table provides thermochemical data for neopentane (B1206597), a structural component of this compound, which helps to illustrate the thermodynamic considerations of such a bulky group.

| Compound | Enthalpy of Formation (ΔHf°) (gas) |

| Neopentane | -167.9 kJ/mol |

This table presents the standard enthalpy of formation for neopentane to provide context on the thermodynamic properties of the bulky alkyl structure within this compound.

The table below presents comparative rate constants for the esterification of acetic acid with various alcohols. Although data for this compound is not available, the trend demonstrates the impact of increasing steric hindrance on the reaction rate.

| Alcohol | Relative Rate of Esterification |

| Methanol | 1.00 |

| Ethanol | 0.50 |

| Isopropanol (2-propanol) | 0.12 |

| tert-Butanol (2-methyl-2-propanol) | 0.008 |

This table illustrates the general trend of decreasing esterification rates with increasing steric hindrance around the hydroxyl group. It is expected that this compound would exhibit a very low rate of esterification due to its significant steric bulk.

Spectroscopic and Computational Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy is a cornerstone in the structural elucidation of 2,2-Diethyl-4,4-dimethylpentan-1-ol, offering detailed information about its atomic connectivity and spatial arrangement.

The highly branched nature of this compound, with its quaternary carbon centers, gives rise to complex spin-spin coupling patterns in its ¹H NMR spectrum. The absence of protons on the C2 and C4 atoms simplifies the spectrum in some respects, as it eliminates certain direct coupling interactions. However, the diastereotopic nature of the methylene (B1212753) protons in the ethyl groups and the methylene protons adjacent to the hydroxyl group can lead to complex multiplets. The elucidation of these spin systems requires high-field NMR spectrometers to achieve optimal signal dispersion.

Expected ¹H NMR Chemical Shifts for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| -CH₃ (from ethyl) | 0.8-1.0 | Triplet |

| -CH₂- (from ethyl) | 1.2-1.5 | Quartet |

| -C(CH₃)₃ (tert-butyl) | ~0.9 | Singlet |

| -CH₂- (backbone) | 1.3-1.6 | Singlet |

| -CH₂OH | ~3.4-3.6 | Singlet |

| -OH | Variable (0.5-5.0) | Broad Singlet |

Note: This is an interactive data table based on typical values for similar functional groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in confirming the complex structure and determining the preferred conformations of this compound. COSY spectra would reveal the coupling between the methyl and methylene protons of the ethyl groups. NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of different proton groups, which is crucial for determining the molecule's three-dimensional structure in solution. arxiv.orgresearchgate.net For instance, NOE cross-peaks between the protons of the ethyl groups and the tert-butyl group would indicate a folded conformation.

The identification of the hydroxyl proton signal in the ¹H NMR spectrum can be definitively confirmed through deuterium (B1214612) exchange studies. openochem.orgstudymind.co.ukreddit.comwikipedia.org The labile proton of the hydroxyl group readily exchanges with deuterium when a small amount of deuterium oxide (D₂O) is added to the NMR sample. openochem.orgstudymind.co.ukreddit.com This exchange results in the disappearance of the -OH signal from the ¹H NMR spectrum, as deuterium is not observed in this experiment. openochem.orgwikipedia.org This technique is particularly useful for distinguishing the hydroxyl proton from other signals in a complex spectrum. openochem.org The rate of this exchange can also provide information about hydrogen bonding and solvent accessibility. wikipedia.orgacdlabs.com

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within this compound, particularly concerning the hydroxyl group and the effects of steric hindrance.

The O-H group in an alcohol gives rise to characteristic stretching and bending vibrations in its IR and Raman spectra. adichemistry.comspectroscopyonline.com In a condensed phase, the O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. adichemistry.comspectroscopyonline.com For this compound, the significant steric hindrance around the hydroxyl group, caused by the bulky diethyl and dimethylpentyl groups, is expected to influence the position and shape of this band. The steric crowding may hinder intermolecular hydrogen bonding, potentially resulting in a sharper, higher-frequency O-H stretching band compared to less hindered primary alcohols. khanacademy.orgyoutube.com

The O-H bending vibrations are also informative. The in-plane bend is typically observed around 1350-1450 cm⁻¹, while the out-of-plane bend appears as a broad band around 650 cm⁻¹. spectroscopyonline.com

Expected IR and Raman Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| O-H Stretch (Free) | ~3650 | Sharp, Weaker | Sharp, Weaker |

| C-H Stretch | 2850-3000 | Strong | Strong |

| O-H Bend (in-plane) | 1350-1450 | Medium | Weak |

| C-O Stretch | 1000-1260 | Strong | Medium |

| O-H Bend (out-of-plane) | ~650 | Broad, Medium | Very Weak |

Note: This is an interactive data table based on typical values for similar functional groups.

The extensive branching in this compound creates significant steric hindrance around the primary alcohol group. mdpi.com This steric bulk is expected to disrupt the formation of extensive intermolecular hydrogen bonding networks that are typically observed in less hindered primary alcohols. khanacademy.orgyoutube.com As a result, in the IR spectrum, a sharper "free" hydroxyl O-H stretching band at a higher wavenumber (around 3650 cm⁻¹) may be observed in addition to the broad hydrogen-bonded O-H band, particularly in dilute solutions. youtube.com The relative intensity of these two bands can provide a quantitative measure of the extent of hydrogen bonding. youtube.com In Raman spectroscopy, the O-H stretching band is generally weak, but the C-H and C-C stretching modes in the fingerprint region will be prominent, providing a characteristic spectral signature for this highly branched alkane backbone. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. pharmacy180.com

In the mass spectrometer, alcohols undergo characteristic fragmentation reactions upon ionization. libretexts.orglibretexts.org For branched primary alcohols like this compound, two major fragmentation pathways are alpha cleavage and dehydration. libretexts.orglibretexts.orgyoutube.com

Alpha (α) Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. libretexts.orgyoutube.com This process is often favored because it leads to the formation of a resonance-stabilized oxonium ion. vaia.com For this compound, alpha cleavage would involve the loss of an ethyl radical or a neopentyl radical, leading to significant fragment ions. The breaking of the bond between the oxygen-bearing carbon and a neighboring carbon is a key fragmentation pathway. libretexts.org

Dehydration: This pathway involves the elimination of a water molecule (H₂O), resulting in a molecular ion with a mass 18 units less than the parent molecule. libretexts.orgyoutube.com This is a common fragmentation pattern for many alcohols. libretexts.org

The relative abundance of the fragment ions produced by these and other fragmentation processes creates a unique mass spectrum that serves as a molecular fingerprint. The presence of bulky, branched alkyl groups can influence the fragmentation, often leading to the formation of stable tertiary carbocations. docbrown.infodocbrown.info

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places. pharmacy180.comlibretexts.org This precision is crucial for unambiguously determining the molecular formula of a compound. libretexts.org While a low-resolution instrument might show several compounds having the same nominal mass, HRMS can distinguish between them based on the slight mass differences of their constituent atoms. libretexts.org This is because the exact masses of isotopes are not integers (except for carbon-12). pharmacy180.com By comparing the experimentally measured accurate mass with the theoretical exact masses calculated for possible molecular formulas, the correct elemental composition can be confirmed with a high degree of confidence. pharmacy180.comlibretexts.org This technique is invaluable for confirming the molecular formula of novel or complex compounds like this compound.

Computational Spectroscopy

Computational methods have become indispensable in modern chemistry for predicting and interpreting spectroscopic data. They provide a theoretical framework to understand the relationship between molecular structure, dynamics, and spectral properties.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the vibrational frequencies of molecules. acs.orgnih.gov By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the force constants and, subsequently, the vibrational frequencies. theaic.org

For a molecule like this compound, DFT calculations can be used to:

Optimize the molecular geometry to find the most stable conformations.

Calculate the harmonic vibrational frequencies for each conformer.

Predict the infrared and Raman intensities of the vibrational modes.

The calculated spectra can then be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions. nih.govresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values, compensating for approximations in the theoretical model and the effects of anharmonicity. nih.govtheaic.org

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. aip.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic processes of molecules. researchgate.netresearchgate.net

For this compound, MD simulations can be used to:

Explore the different accessible conformations and their relative populations. aip.org

Investigate the timescale and mechanisms of conformational transitions.

Simulate the reorientational dynamics of the molecule in the liquid phase, which is related to properties like viscosity and NMR relaxation times. researchgate.netnih.gov

These simulations are particularly useful for understanding the behavior of flexible molecules in solution and how factors like branching and hydrogen bonding affect their dynamics. koreascience.krnih.gov

Tables

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| Fragmentation Process | Lost Fragment | m/z of Detected Ion |

| Alpha Cleavage | Ethyl radical (•C₂H₅) | 143 |

| Alpha Cleavage | Neopentyl radical (•C₅H₁₁) | 101 |

| Dehydration | Water (H₂O) | 154 |

Note: The molecular weight of this compound (C₁₁H₂₄O) is 172.31 g/mol . The m/z values are for the most abundant isotopes.

Prediction of NMR Chemical Shifts for Structural Validation

In the structural elucidation of novel or uncharacterized organic compounds, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool. However, the interpretation of complex spectra can be challenging. Computational methods for the prediction of NMR chemical shifts have emerged as a powerful auxiliary technique to aid in spectral assignment and, ultimately, structural validation. This is particularly valuable for molecules where no empirical spectral data is available, which is the case for this compound.

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved through quantum mechanical calculations. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate the isotropic magnetic shielding constants of the nuclei in a molecule. These shielding constants are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, commonly tetramethylsilane (B1202638) (TMS).

For this compound, the predicted NMR chemical shifts can be generated using various computational chemistry software packages and online prediction engines. These tools often utilize extensive databases of known chemical shifts and employ sophisticated algorithms, including neural networks and increment-based approaches, to provide rapid and reasonably accurate estimations. The accuracy of these predictions is dependent on the level of theory, the basis set used in the calculations, and the conformational flexibility of the molecule.

The primary application of these predicted spectra is the a priori analysis of the expected NMR signals. By examining the predicted chemical shifts and coupling patterns, researchers can anticipate the appearance of the experimental spectrum. This foreknowledge is instrumental in making initial assignments of the observed resonances to specific nuclei within the molecular structure.

Furthermore, in cases of ambiguous spectral data or when multiple isomeric structures are possible, comparing the experimental spectrum to the predicted spectra of all potential candidates can provide a robust method for structural confirmation. The structure whose predicted spectrum most closely matches the experimental data is likely to be the correct one.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, generated using a computational prediction tool. These tables serve as a reference for the expected resonances in the respective NMR spectra.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₂-OH | 3.45 | Singlet | 2H |

| -CH₂- (Ethyl) | 1.35 | Quartet | 4H |

| -CH₂- (Backbone) | 1.25 | Singlet | 2H |

| -C(CH₃)₃ | 0.90 | Singlet | 9H |

| -CH₃ (Ethyl) | 0.85 | Triplet | 6H |

| -OH | Variable | Singlet | 1H |

Note: The chemical shift of the hydroxyl (-OH) proton is highly variable and depends on factors such as solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₂-OH | 70.5 |

| C -2 (Quaternary) | 45.0 |

| C -3 | 48.0 |

| C -4 (Quaternary) | 32.0 |

| -C (CH₃)₃ | 30.0 |

| -C H₂- (Ethyl) | 25.0 |

| -C H₃ (Ethyl) | 8.5 |

These predicted values provide a foundational dataset for the structural validation of this compound. Any experimentally obtained NMR spectrum for this compound would be compared against these predicted shifts to confirm the structural assignments of each nucleus. The congruence between the predicted and experimental data would lend significant confidence to the proposed molecular structure.

Theoretical and Computational Chemistry Studies of 2,2 Diethyl 4,4 Dimethylpentan 1 Ol

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and reactivity of flexible molecules. For 2,2-Diethyl-4,4-dimethylpentan-1-ol, the rotation around its single bonds gives rise to various conformers with different energies.

Identification of Stable Conformers and Rotamers

The potential energy surface of this compound is characterized by several local minima corresponding to stable conformers. The most significant rotational barriers are expected around the C1-C2 and C2-C3 bonds due to the bulky substituents.

Rotation around the C1-O bond, involving the hydroxyl proton, will also lead to different rotamers. Computational studies on simpler primary alcohols like n-propanol have identified different stable conformers based on the dihedral angles of the carbon backbone and the orientation of the hydroxyl group. For instance, n-propanol exhibits five distinct conformers.

For this compound, the most stable conformer will likely adopt a staggered arrangement to minimize steric repulsion between the bulky ethyl and dimethylpentyl groups. The relative energies of different conformers are influenced by a combination of torsional strain and van der Waals interactions.

Table 1: Calculated Rotational Energy Barriers for a Structurally Similar Alkane

| Interaction Eclipsed | Energy Barrier (kcal/mol) |

| Me-H | 6 |

| H-H | 4 |

This data for 2-methylpropane and 2,2-dimethylpropane provides an estimate of the steric hindrance that would be present in this compound. study.com

Influence of Alkyl Branching on Conformational Preferences

The extensive alkyl branching in this compound severely restricts its conformational freedom. The presence of a neopentyl-like moiety (a carbon bonded to a tertiary butyl group) is known to create significant steric hindrance, which dictates the preferred spatial arrangement of the molecule.

The bulky 2,2-diethyl-4,4-dimethylpentyl group will likely force the C1-C2 bond to adopt a conformation where the hydroxyl group is oriented away from the most sterically demanding substituents. This steric hindrance can also influence the rotational barrier of the hydroxyl group, potentially affecting its ability to act as a hydrogen bond donor.

Electronic Structure and Molecular Orbital Theory

The electronic structure of this compound determines its reactivity and physical properties. Molecular orbital theory provides a framework for understanding the distribution of electrons within the molecule.

Calculation of Molecular Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de For an alcohol like this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating a high electron density and its propensity to act as a hydrogen bond acceptor or a nucleophile. wolfram.comresearchgate.net Conversely, the hydroxyl hydrogen would exhibit a region of positive potential (blue), highlighting its role as a hydrogen bond donor and its susceptibility to deprotonation by a strong base. The large alkyl framework would be characterized by regions of near-neutral potential (green).

Table 2: Typical Electrostatic Potential Ranges on MEP Maps

| Color | Potential | Interpretation |

| Red | Negative | Electron-rich, susceptible to electrophilic attack |

| Blue | Positive | Electron-poor, susceptible to nucleophilic attack |

| Green | Neutral | Non-polar region |

This table provides a general interpretation of MEP maps applicable to organic molecules.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Their Reactivity Implications

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. wikipedia.orgossila.comjoaquinbarroso.com

For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the hydroxyl group, reflecting the non-bonding lone pair electrons. The LUMO is likely to be an anti-bonding orbital associated with the C-O and C-C sigma bonds. The large alkyl groups, being electron-donating, would slightly raise the energy of the HOMO compared to a less substituted alcohol.

Table 3: Conceptual Relationship between HOMO-LUMO Gap and Reactivity

| HOMO-LUMO Gap | Chemical Reactivity | Kinetic Stability |

| Large | Low | High |

| Small | High | Low |

This table illustrates the general trend observed in frontier molecular orbital theory.

Intermolecular Interactions and Aggregation Behavior

The hydroxyl group of this compound enables it to participate in hydrogen bonding, which is the most significant intermolecular interaction for this class of compounds. However, the pronounced steric hindrance imposed by the bulky alkyl group is expected to significantly influence the nature and extent of these interactions.

Investigation of Hydrogen Bonding Geometries and Strengths

Hydrogen bonding is a critical factor governing the physical and chemical properties of alcohols. In highly branched alcohols, the steric bulk surrounding the hydroxyl group significantly influences the geometry and strength of these bonds. Computational studies on sterically hindered alcohols, which serve as models for this compound, reveal that the formation of hydrogen-bonded dimers and larger aggregates is still favorable, though the geometries are distorted compared to linear alcohols.

Quantum chemical calculations on similar hindered alcohols show that the typical O-H···O hydrogen bond energy is in the range of 16 kJ/mol, which is comparable to that of water and less hindered alcohol dimers researchgate.net. The steric hindrance imposed by the bulky alkyl groups, such as the diethyl and dimethylpentyl moieties, forces a non-linear arrangement in the hydrogen bond, which can slightly weaken the interaction compared to unhindered primary alcohols. These calculations help in understanding the balance between the stabilizing hydrogen bond interaction and the destabilizing steric repulsion.

Table 1: Calculated Hydrogen Bond Properties for Hindered Alcohol Dimers (Illustrative Data)

| Parameter | Value Range | Significance |

|---|---|---|

| H-Bond Energy (kJ/mol) | 15 - 20 | Indicates the strength of the non-covalent interaction. |

| O···O Distance (Å) | 2.8 - 3.2 | Represents the proximity of the interacting hydroxyl groups. |

| O-H···O Angle (degrees) | 150 - 170 | Measures the linearity of the hydrogen bond; deviation from 180° indicates steric strain. |

Note: Data are representative values from computational studies on sterically hindered alcohols analogous to this compound.

Self-Association Tendencies of Highly Branched Alcohols in Solution

The extensive branching in this compound significantly reduces its ability to self-associate in solution compared to linear alcohols. Computational and experimental studies on analogous highly hindered alcohols demonstrate that monomers are the predominant species, especially in dilute solutions researchgate.net. While linear alcohols readily form extended networks of hydrogen-bonded chains and cyclic structures, the steric shielding of the hydroxyl group in highly branched structures inhibits the formation of larger aggregates like tetramers and trimers researchgate.net.

Theoretical models, such as Quantum Cluster Equilibrium (QCE) theory, applied to very hindered alcohols suggest that the liquid state is primarily composed of monomers and dimers researchgate.net. This is a stark contrast to linear alcohols where tetramers are often the most stable species in inert solvents researchgate.net. The reduced self-association capability is also reflected in macroscopic properties like heat capacity researchgate.net. Studies show that self-association leads to the formation of cyclic aggregates, which are less polar than the monomer, and linear polymers, whose ends are more polar. Due to steric hindrance, tertiary alcohols like this compound form fewer polymeric aggregates, resulting in a lower concentration of these polar chain ends nih.gov.

Effects of Solvent on Conformation and Hydrogen Bonding

The choice of solvent can profoundly impact the conformational preferences and hydrogen bonding behavior of this compound. Solvents can influence molecular conformation through specific solute-solvent interactions and by altering the dielectric environment frontiersin.org.

In non-polar, inert solvents, the intramolecular and intermolecular hydrogen bonding of the alcohol itself will be the dominant non-covalent interaction. However, in polar or hydrogen-bonding solvents, there is a competition between the alcohol's self-association and its association with solvent molecules. Computational models show that in solution, the solvent can determine the molecular conformation and, consequently, the reaction viability and selectivity frontiersin.org. For instance, solvents capable of acting as hydrogen bond acceptors can disrupt the self-association of the alcohol by forming direct hydrogen bonds with the hydroxyl proton. Conversely, solvents acting as hydrogen bond donors can interact with the oxygen lone pairs. The interplay between solute-solute and solute-solvent interactions is crucial for accurately describing the system's behavior researchgate.net.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex reaction mechanisms of sterically hindered alcohols. It allows for the mapping of potential energy surfaces, identification of intermediates, and characterization of transition states that are often transient and difficult to observe experimentally.

Transition State Characterization for Key Transformations

For reactions involving hindered alcohols, such as dehydration or etherification, computational methods like Density Functional Theory (DFT) can be used to locate and characterize the transition state (TS) geometries and energies nih.gov. In an acid-catalyzed dehydration, for example, the key transformation involves the protonation of the hydroxyl group to form a good leaving group (H₂O), followed by its departure to form a carbocation. For a primary alcohol like this compound, this would likely proceed through an E2 mechanism to avoid the formation of a highly unstable primary carbocation masterorganicchemistry.com.

Computational modeling can precisely define the geometry of the E2 transition state, where a base abstracts a proton from the β-carbon simultaneously as the C-O bond breaks. These models can also investigate competing pathways, such as Sₙ2 substitution, and determine which is kinetically favored by comparing the calculated activation barriers acs.org.

Energy Barriers and Reaction Pathways for Hindered Alcohols

The steric bulk of this compound imposes significant energy barriers for many reactions. Computational studies are crucial for quantifying these barriers and predicting reaction rates. The activation energy (ΔG‡) is a key determinant of reaction kinetics, and its accurate calculation is a primary goal of computational modeling wikipedia.org.

For bimolecular reactions (Sₙ2 and E2), steric hindrance is a dominant factor. As the substitution around the reaction center increases, the energy barrier for an Sₙ2 reaction rises significantly due to steric repulsion in the transition state acs.org. In contrast, elimination reactions (E2) can become more favorable. Computational models can map out the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. These energy profiles provide a quantitative understanding of how steric hindrance governs the competition between substitution and elimination pathways acs.org. The inclusion of thermal effects and nuclear quantum effects in these calculations can alter predicted rate constants by several orders of magnitude, highlighting the importance of sophisticated computational approaches nih.gov.

Table 2: Representative Calculated Activation Energy Barriers for Competing Reactions of Hindered Primary Alcohols (Illustrative Data)

| Reaction Pathway | Typical Calculated ΔEact (kcal/mol) | Factors Influencing Barrier Height |

|---|---|---|

| SN2 (Substitution) | 25 - 35 | Increases significantly with steric hindrance of the electrophile and nucleophile. |

| E2 (Elimination) | 20 - 30 | Less sensitive to steric hindrance at the α-carbon compared to SN2; dependent on base strength. |

| E1 (via Carbocation) | > 35 (for primary) | Very high barrier for primary alcohols due to extreme instability of the primary carbocation. |

Note: Values are illustrative and depend heavily on the specific reactants, solvent, and level of theory used in the computation.

Solvation Effects on Reaction Kinetics and Equilibria

Solvation plays a critical role in the kinetics and thermodynamics of reactions involving hindered alcohols. Solvents can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering reaction rates and equilibrium positions wikipedia.org.

Computational chemistry employs both implicit (continuum) and explicit solvation models to account for these effects researchgate.net.

Implicit Models: Treat the solvent as a continuous medium with a defined dielectric constant, which is useful for capturing bulk electrostatic effects.

Explicit Models: Involve including a specific number of solvent molecules in the calculation to model direct solute-solvent interactions, such as hydrogen bonding.

For reactions involving charged intermediates, like carbocations in an E1 pathway, polar protic solvents are particularly effective at stabilization, which lowers the energy barrier wikipedia.org. In contrast, for an Sₙ2 reaction, polar aprotic solvents can increase the rate by solvating the counter-ion of the nucleophile, leaving the nucleophile more "naked" and reactive. Explicit solvent models have shown that specific hydrogen bonding between the solvent and the reacting species can significantly change reaction free energies and even alter the preferred reaction pathway researchgate.net. The choice of solvent can therefore be a powerful tool to control the outcome of a reaction.

Applications and Advanced Materials Precursors Conceptual Research

2,2-Diethyl-4,4-dimethylpentan-1-ol as a Synthetic Building Block

The presence of a reactive hydroxyl group on a highly branched aliphatic chain makes this compound an intriguing candidate as a synthetic building block.

In the realm of complex organic synthesis, the neopentyl-like core of this compound can be exploited to introduce significant steric hindrance at specific molecular locations. This can be strategically employed to influence the conformational preferences of a target molecule, shield reactive centers, or direct the stereochemical outcome of subsequent reactions. For instance, its ester or ether derivatives could serve as bulky protecting groups, resistant to cleavage under standard conditions, thus offering orthogonality in a multi-step synthesis.

The synthesis of such a sterically demanding alcohol would likely involve the reaction of an appropriate Grignard reagent with a sterically hindered aldehyde or the reduction of a corresponding carboxylic acid or ester. The general principles of such syntheses are well-established in organic chemistry. byjus.comvedantu.com

The hydroxyl group of this compound can be readily modified to generate a variety of functional groups suitable for coordination to metal centers. This would allow for the creation of specialized ligands with a large steric footprint. Such bulky ligands are known to have a profound impact on the properties of the resulting metal complexes, influencing their catalytic activity, selectivity, and stability. mdpi.com For example, phosphine (B1218219) ligands derived from this alcohol could create a wide "ligand cone angle," a critical parameter in transition metal catalysis, potentially leading to enhanced selectivity in processes like cross-coupling reactions or hydroformylation.

Table 1: Conceptual Ligand Derivatives of this compound and Their Potential Applications

| Ligand Type | Potential Synthetic Route | Potential Application Area |

| Bulky Phosphite | Reaction with PCl₃ followed by an appropriate workup | Homogeneous Catalysis (e.g., Hydrocyanation) |

| Chiral Oxazoline | Multi-step synthesis involving conversion to an amino alcohol | Asymmetric Catalysis |

| Sterically Hindered Alkoxide | Deprotonation with a strong base | Non-nucleophilic base, precursor for metal-organic frameworks (MOFs) |

Role in Polymer and Material Science (Focusing on its structural integration, not end-material properties)

The incorporation of highly branched structures into polymers can significantly alter their architecture and, consequently, their macroscopic properties. numberanalytics.comgoogle.com

This compound could be chemically modified to be used as a monomer in various polymerization reactions. For instance, it could be converted into an acrylate (B77674) or methacrylate (B99206) monomer through esterification with acryloyl chloride or methacryloyl chloride, respectively. The resulting monomer, when polymerized, would introduce bulky side chains into the polymer backbone. In a copolymerization with less hindered monomers, it would act as a "defect" in the polymer chain, disrupting chain packing and crystallinity.

The integration of this compound into a polymer matrix can be a powerful tool for tailoring material architecture at the molecular level. The presence of its bulky side chains would increase the free volume within the polymer, a key factor in determining properties like gas permeability and the glass transition temperature. This approach is a recognized strategy for designing materials with specific performance characteristics. researchgate.net In the context of sol-gel processes, sterically hindered alcohols can influence the hydrolysis and condensation rates, leading to materials with controlled porosity and network structures. wikipedia.org

Table 2: Conceptual Polymer Systems Incorporating this compound

| Polymer Type | Method of Incorporation | Expected Impact on Polymer Architecture |

| Polyacrylate | Free-radical polymerization of the corresponding acrylate monomer | Increased inter-chain spacing, reduced crystallinity |

| Polyester | Polycondensation with a dicarboxylic acid | Disruption of linear chain packing |

| Polyurethane | Reaction with a diisocyanate | Introduction of bulky, non-polar side groups |

Advanced Solvents and Reaction Media (Focusing on unique steric properties, not general solvent properties)

The significant steric hindrance around the hydroxyl group in this compound would dramatically influence its properties as a solvent or reaction medium.

The self-association of alcohols through hydrogen bonding is a key factor determining their physical properties. cdnsciencepub.comamanote.comresearchgate.net For highly branched alcohols, this self-association is significantly reduced due to steric hindrance. This leads to a lower boiling point and viscosity compared to linear alcohols of similar molecular weight. More importantly, in a reaction mixture, the bulky nature of the alcohol molecules can create unique solvation environments. They may be less coordinating towards dissolved species, which can alter reaction pathways and rates. For instance, in reactions involving ionic intermediates, a sterically hindered alcohol would provide a less polar, non-coordinating environment, which could favor certain reaction mechanisms over others. The steric bulk can also influence the aggregation of reactants, potentially leading to rate enhancements or changes in product distribution. acs.org

Future Research Directions and Open Questions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2,2-Diethyl-4,4-dimethylpentan-1-ol is not a trivial undertaking due to its sterically demanding structure. Traditional methods for alcohol synthesis, such as the Grignard reaction, would require a highly hindered Grignard reagent and a correspondingly bulky aldehyde, which could lead to low yields and competing side reactions. ncert.nic.in

A more plausible route involves the reduction of a corresponding carbonyl compound, such as 2,2-diethyl-4,4-dimethylpentanal or an ester derivative of 2,2-diethyl-4,4-dimethylpentanoic acid. The synthesis of these precursors, however, remains a challenge.

Future research should focus on developing highly selective and efficient synthetic pathways. Key areas of exploration include:

Catalytic Hydrogenation: Investigating advanced catalytic systems, possibly utilizing noble metal catalysts like platinum or palladium, for the reduction of the corresponding aldehyde or ketone under milder conditions. ncert.nic.in

Chemo-selective Reducing Agents: The use of modern, selective reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) on the precursor aldehyde or ketone could provide a high-yield pathway. ncert.nic.in

Green Chemistry Approaches: A significant future goal is the development of sustainable methods. This could involve biocatalytic routes, using engineered enzymes that can accommodate sterically bulky substrates, or employing greener solvent systems and reagents to minimize environmental impact. vedantu.comnih.gov The hydroboration-oxidation of a suitably synthesized alkene (e.g., 2,2-diethyl-4,4-dimethylpent-1-ene) would also yield the desired primary alcohol, representing another potential synthetic strategy. vedantu.combyjus.com

Exploration of Novel Reactivity Patterns Driven by Extreme Steric Hindrance

The reactivity of the hydroxyl group in this compound is expected to be significantly suppressed by the extreme steric shielding from the bulky alkyl framework. This hindrance makes nucleophilic attack or approach to the functional group exceptionally difficult.

Open questions that warrant investigation include:

Esterification and Etherification: Standard reactions like esterification are likely to be extremely slow or require harsh conditions and highly reactive reagents. researchgate.net Research into novel catalytic systems, such as using benzotriazole (B28993) esters or employing specific co-catalysts, could unlock efficient pathways to its derivatives. researchgate.net Similarly, Williamson ether synthesis would likely be unfeasible due to the hindered nature of the alcohol.